molecular formula C14H10N4S B2995854 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872856-65-0

1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2995854
CAS No.: 872856-65-0
M. Wt: 266.32
InChI Key: NMLOYEBYWOBSAV-UHFFFAOYSA-N
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Description

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a phenyl group and at the 4-position with a prop-2-yn-1-ylsulfanyl moiety. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and enzymes. The propynylsulfanyl group introduces a sulfur atom and an alkyne functionality, which may enhance binding through hydrophobic interactions, π-π stacking, or covalent modifications.

Properties

IUPAC Name

1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLOYEBYWOBSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound’s propynylsulfanyl group may require thiourea intermediates or coupling reactions, akin to methods in and (POCl3-mediated synthesis) .
  • Substituent Effects : Bulky groups (e.g., halogenated benzene in ) enhance inhibitory activity, while polar groups (e.g., hydroxy in ) improve solubility . The propynylsulfanyl group balances hydrophobicity and reactivity.
Table 2: Pharmacological Profiles of Analogs
Compound Biological Activity Mechanism / Target Potency / Efficacy Evidence ID
Fused pyrazolo[3,4-d]pyrimidine-4,6-diamine (7_3d3) Antitumor Kinase inhibition (novel framework) IC50 = 0.4 µM
1NA-PP1 Selective kinase inhibition AS PKC inhibition No activity on WT PKC
KKC080096 Anti-inflammatory, neuroprotective HO-1 upregulation Confirmed in murine microglial cells
4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Undisclosed biological activity Structural hybrid (thieno-pyrimidine fusion) High yield (82%)
1-Phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Potential CNS or receptor modulation GPR35/GPR55 interactions High logP (4.27) suggests BBB penetration

Key Observations :

  • Target Specificity : The propynylsulfanyl group’s sulfur atom may facilitate covalent binding or allosteric modulation, similar to methylthio in KKC080096 .
  • Toxicity Considerations : Substitutions like phenyl () can cause toxicity, whereas smaller groups (e.g., methoxy in ) improve safety .

Physicochemical Properties

  • Lipophilicity : Analogs with arylpiperazinyl (logP = 4.27) or halogenated groups exhibit high lipophilicity, favoring membrane permeability . The propynylsulfanyl group (logP likely ~3–4) may offer balanced bioavailability.
  • Solubility : Hydroxy derivatives () show improved aqueous solubility due to hydrogen bonding, while sulfur-containing groups (e.g., methylthio in ) may reduce solubility .

Biological Activity

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound features a unique structural framework that may influence its interaction with biological targets, including various kinases involved in tumorigenesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12N4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}

The presence of a phenyl group and a prop-2-yn-1-ylsulfanyl moiety enhances its electronic properties and may contribute to its biological activity. The fluorine substitution at the 4-position can also influence the compound's reactivity and binding affinity towards target proteins.

Anticancer Potential

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key kinases such as the epidermal growth factor receptor (EGFR) and Src kinase, which are critical in cancer cell proliferation and survival.

A study highlighted that a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets. Specifically, compound 5i was noted for its potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration .

The mechanism by which this compound exerts its effects likely involves:

  • Inhibition of Kinase Activity : The compound may act as a competitive inhibitor for ATP-binding sites on kinases, disrupting their activity and leading to reduced cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis through pathways involving BAX/Bcl-2 ratios, resulting in increased cellular apoptosis markers .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. Preliminary data suggest significant binding affinities to Src kinase and other related targets, indicating potential for further pharmacological evaluation .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

Compound Target IC50 (µM) Effect
5iEGFR/VGFR20.3 / 7.60Tumor growth inhibition, apoptosis induction
12bWild EGFR0.016Strong anti-proliferative activity
12bMutant EGFR0.236Apoptotic inducer, cell cycle arrest

These findings underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives as multi-target inhibitors in cancer therapy.

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